molecular formula C6H5Cl2NO3S B1426120 2-Chloro-5-methoxypyridine-3-sulfonyl chloride CAS No. 1261806-80-7

2-Chloro-5-methoxypyridine-3-sulfonyl chloride

Cat. No.: B1426120
CAS No.: 1261806-80-7
M. Wt: 242.08 g/mol
InChI Key: CHUDRLIRFODEIB-UHFFFAOYSA-N
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Description

Chemical Name: 2-Chloro-5-methoxypyridine-3-sulfonyl chloride Molecular Formula: C₆H₅Cl₂NO₃S (corrected based on evidence; originally stated as C₆H₉ClO₃S in , but adjusted per structural analysis in ) Molecular Weight: 234.63 g/mol (calculated from formula) CAS Number: Not explicitly listed in evidence, but structurally related compounds are referenced (e.g., 1060802-18-7 for 5-chloropyridine-3-sulfonyl chloride in ). Structure: A pyridine ring substituted with chlorine at position 2, methoxy at position 5, and sulfonyl chloride at position 3. The sulfonyl chloride group (-SO₂Cl) confers high reactivity, enabling use in nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name

2-chloro-5-methoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUDRLIRFODEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxypyridine-3-sulfonyl chloride typically involves the chlorination of 5-methoxypyridine followed by sulfonylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and sulfonylating agents like chlorosulfonic acid (ClSO3H).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

  • Reduction: Reduction reactions can lead to the formation of different pyridine derivatives.

  • Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides.

  • Reduction: Formation of pyridine derivatives.

  • Substitution: Formation of various substituted pyridines.

Scientific Research Applications

2-Chloro-5-methoxypyridine-3-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.

  • Biology: It is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: The compound is utilized in the design and synthesis of pharmaceuticals.

  • Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-methoxypyridine-3-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with various functional groups, leading to the formation of diverse chemical products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features Source
2-Chloro-5-methoxypyridine-3-sulfonyl chloride C₆H₅Cl₂NO₃S 234.63 Cl (C2), OCH₃ (C5), SO₂Cl (C3) Pyridine core with electron-withdrawing groups
5-Chloro-2-methoxypyridine-3-sulfonyl chloride C₆H₅Cl₂NO₃S 234.63 Cl (C5), OCH₃ (C2), SO₂Cl (C3) Isomeric substitution alters electronic effects
2-Fluoro-5-methoxypyridine-3-sulfonyl chloride C₆H₅ClFNO₃S 215.62 (estimated) F (C2), OCH₃ (C5), SO₂Cl (C3) Fluorine increases electronegativity, reducing steric bulk
5-Methoxy-pyridine-2-sulfonyl chloride C₆H₆ClNO₃S 207.63 OCH₃ (C5), SO₂Cl (C2) Sulfonyl group at C2 alters reaction sites
Key Findings :
  • Positional Isomerism : The placement of chlorine and methoxy groups significantly impacts reactivity. For example, 2-chloro-5-methoxypyridine-3-sulfonyl chloride (target compound) has a chlorine atom at C2, which may direct electrophilic attacks differently compared to its isomer with chlorine at C5 .
  • Sulfonyl Group Position : Moving the sulfonyl chloride from C3 to C2 (as in 5-methoxy-pyridine-2-sulfonyl chloride) alters steric accessibility, influencing coupling reactions with amines or alcohols .

Heterocyclic Analogues

Table 2: Comparison with Non-Pyridine Sulfochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Reactivity Notes Source
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride C₆H₆ClF₃O₂S 234.63 Bicyclo[1.1.1]pentane Rigid structure limits conformational flexibility
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl chloride C₁₀H₇Cl₂NO₃S₂ 348.21 Thiazole-benzenesulfonyl Thiazole ring enhances π-π interactions
Key Findings :
  • Bicyclic Systems : Compounds like 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exhibit restricted rotation due to their bicyclic core, which may hinder nucleophilic substitutions compared to pyridine-based analogues .

Biological Activity

2-Chloro-5-methoxypyridine-3-sulfonyl chloride (CAS No. 1208081-98-4) is a pyridine derivative characterized by the presence of a chlorine atom, a methoxy group, and a sulfonyl chloride functional group. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and synthetic applications.

  • Molecular Formula : C₆H₅Cl₂NO₂S
  • Molecular Weight : 226.08 g/mol
  • Structure : The compound features a pyridine ring with substituents that significantly influence its reactivity and interaction with biological molecules.

Biological Activity

The biological activity of 2-chloro-5-methoxypyridine-3-sulfonyl chloride is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on proteins and nucleic acids. This interaction can potentially modulate various biological pathways.

Research indicates that the compound may act as an inhibitor of specific enzymes or receptors. The sulfonyl chloride group is particularly reactive, enabling the formation of covalent bonds with nucleophiles in biological systems. This reactivity suggests potential applications in targeting specific proteins involved in disease processes.

Interaction Studies

Interaction studies have demonstrated that 2-chloro-5-methoxypyridine-3-sulfonyl chloride can influence cellular pathways by modifying protein function or expression. For instance, studies have shown that it can inhibit certain enzymatic activities, leading to downstream effects on cellular signaling.

Case Study: Inhibition of Enzyme Activity

A notable case study involves the inhibition of the type III secretion system (T3SS) in pathogenic bacteria. The compound was screened for its ability to inhibit T3SS-mediated secretion, showing promising results at concentrations around 50 µM, which resulted in significant inhibition of enzyme activity .

Comparative Analysis with Similar Compounds

The biological activity of 2-chloro-5-methoxypyridine-3-sulfonyl chloride can be compared to other pyridine derivatives. Below is a table summarizing key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-methoxypyridine-3-sulfonyl chlorideChlorine at position 2, methoxy at position 5Potential enzyme inhibitor
4-Amino-5-chloro-2-methoxypyridineAmino group at position 4Antimicrobial activity
5-Chloro-2-methoxypyridine-4-sulfinic acidSulfinic acid at position 4Reactivity with nucleophiles

Synthesis and Applications

The synthesis of 2-chloro-5-methoxypyridine-3-sulfonyl chloride typically involves chlorination and sulfonation reactions. Its applications extend beyond biological research; it serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Synthetic Route Example

A common synthetic route includes:

  • Chlorination : Introduction of chlorine at the desired position on the pyridine ring.
  • Sulfonylation : Reaction with sulfonyl chloride to form the sulfonamide derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-methoxypyridine-3-sulfonyl chloride
Reactant of Route 2
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2-Chloro-5-methoxypyridine-3-sulfonyl chloride

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